

An In-depth Technical Guide to 3-Methoxybutan-1-ol and its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxybutan-1-ol

Cat. No.: B165606

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxybutan-1-ol**, a versatile chemical compound with applications across various scientific and industrial sectors. This document details its chemical identity, physical and chemical properties, key synthetic pathways, and experimental protocols, offering valuable insights for professionals in research, development, and drug discovery.

Chemical Identity and Synonyms

3-Methoxybutan-1-ol is a primary alcohol and an ether.^[1] Its fundamental chemical information and a comprehensive list of its synonyms are provided below, facilitating accurate identification and cross-referencing in research and documentation.

Table 1: Chemical Identifiers for **3-Methoxybutan-1-ol**

Identifier	Value
IUPAC Name	3-methoxybutan-1-ol [1]
CAS Number	2517-43-3 [1]
Molecular Formula	C5H12O2 [1]
Molecular Weight	104.15 g/mol [1]
InChI	InChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3 [1]
InChIKey	JSGVZVOGOQILFM-UHFFFAOYSA-N [1]
Canonical SMILES	CC(CCO)OC [1]

Table 2: Synonyms and Alternative Names for **3-Methoxybutan-1-ol**

Synonym
1,3-Butylene glycol 3-monomethyl ether [1]
1-Butanol, 3-methoxy- [1]
3-Methoxy-1-butanol [2]
3-Methoxybutanol [1] [2]
3-Methoxybutyl alcohol [1]
Methoxybutanol [1]
3-メトキシ-1-ブタノール
CCRIS 8976 [1]
EINECS 219-741-8 [1]
NSC 65580 [1]
UNII-SJ995B41AO [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Methoxybutan-1-ol** is essential for its application in experimental settings. The following table summarizes key quantitative data.

Table 3: Physicochemical Properties of **3-Methoxybutan-1-ol**

Property	Value	Reference
Appearance	Colorless liquid	[2]
Odor	Odorless	[2]
Boiling Point	161 °C	[2]
Melting Point	-85 °C	[2]
Density	0.92 g/cm ³	[2]
Refractive Index	1.416 (at 20 °C)	[2]
Vapor Pressure	1.3 hPa (at 20 °C)	[2]
Solubility	Miscible with water	[2]
Flash Point	74 °C	[2]
Autoignition Temperature	335 °C	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **3-Methoxybutan-1-ol**, including its synthesis and representative reactions.

Synthesis of 3-Methoxybutan-1-ol from Crotonaldehyde

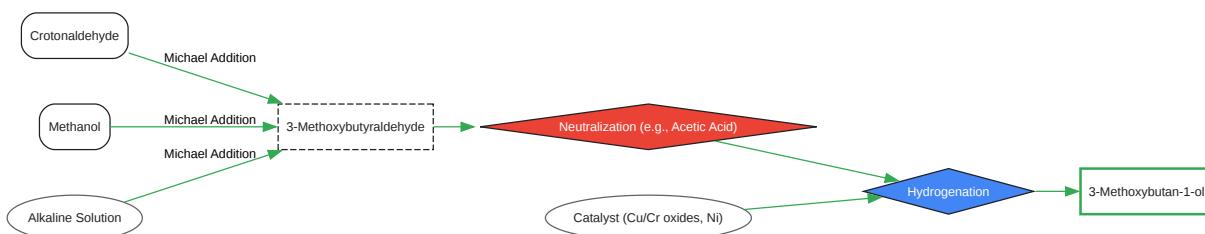
3-Methoxybutan-1-ol can be synthesized from crotonaldehyde through a two-step process involving a Michael addition of methanol followed by hydrogenation.[3][4]

Experimental Protocol:

- Reaction of Crotonaldehyde with Methanol: In an alkaline solution, crotonaldehyde is reacted with methanol.[3] This reaction is typically carried out at room temperature under

atmospheric pressure. Due to the exothermic nature of the reaction, cooling is recommended.[3]

- Neutralization: The resulting reaction mixture is neutralized, for example, with acetic acid.[5]
- Hydrogenation: The neutralized mixture is then subjected to hydrogenation in the presence of a catalyst to yield **3-Methoxybutan-1-ol**.[5] Suitable catalysts include copper oxide or Cu/Cr mixed oxides for the initial hydrogenation, followed by a nickel-containing catalyst.[5] The hydrogenation is typically performed at temperatures ranging from 150 °C to 180 °C and pressures between 100 and 150 bar.[5]
- Purification: The final product can be purified by distillation.[5]



[Click to download full resolution via product page](#)

Synthesis of **3-Methoxybutan-1-ol** from Crotonaldehyde.

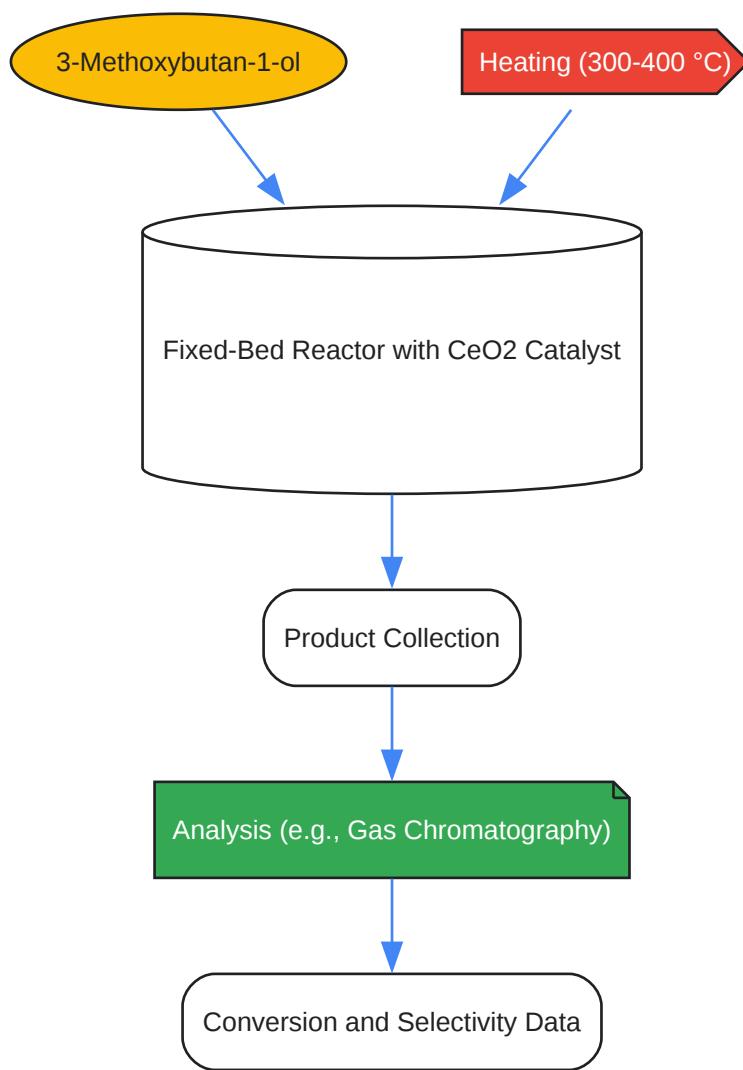
Catalytic Dehydration of 3-Methoxybutan-1-ol

3-Methoxybutan-1-ol can serve as a model compound for studying the catalytic dehydration of alcohols.[2] Cerium(IV) oxide (CeO₂) is a known catalyst for such reactions.[2][6]

General Experimental Workflow:

- Catalyst Preparation: A series of modified CeO₂ catalysts can be prepared by impregnating CeO₂ with metal nitrates (e.g., Mn, Zn, Mg, Ca, Na).[3]

- **Reactor Setup:** The dehydration reaction is typically carried out in a fixed-bed tubular reactor at atmospheric pressure.[6]
- **Reaction Conditions:** The catalyst is placed in the reactor, and **3-Methoxybutan-1-ol** is passed over it at an elevated temperature, typically in the range of 300-400 °C.
- **Product Analysis:** The reaction products are collected and analyzed, for instance, by gas chromatography, to determine the conversion of the alcohol and the selectivity towards different dehydration products.



[Click to download full resolution via product page](#)

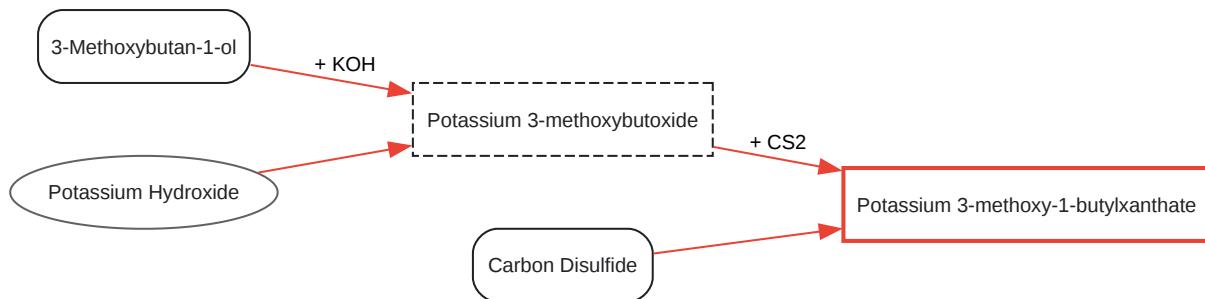
General workflow for catalytic dehydration of an alcohol.

Synthesis of Potassium 3-methoxy-1-butylxanthate

3-Methoxybutan-1-ol is a precursor in the synthesis of potassium 3-methoxy-1-butylxanthate, an intermediate used in the preparation of xanthate complexes.[2] A general procedure for the synthesis of potassium xanthates involves the reaction of an alcohol with carbon disulfide in the presence of a strong base, such as potassium hydroxide.

Experimental Protocol (General Procedure):

- Alkoxide Formation: **3-Methoxybutan-1-ol** is reacted with a strong base, such as potassium hydroxide, to form the corresponding potassium alkoxide. This is typically done in an appropriate solvent.
- Reaction with Carbon Disulfide: Carbon disulfide is then slowly added to the solution of the potassium alkoxide. The reaction is usually carried out at a controlled temperature, for instance, between 30-35 °C.[7]
- Precipitation and Isolation: The potassium 3-methoxy-1-butylxanthate product will precipitate from the reaction mixture.
- Purification: The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the final product.[7]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potassium 3-methoxy-3-oxopropanoate | 38330-80-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pretreatment conditions on acidity and dehydration activity of CeO₂-MeOx catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111606832A - Production method of high-grade potassium xanthate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxybutan-1-ol and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165606#synonyms-for-3-methoxybutan-1-ol\]](https://www.benchchem.com/product/b165606#synonyms-for-3-methoxybutan-1-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com